2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile
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Overview
Description
2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile is an organic compound with the molecular formula C12H14FN. It is a derivative of acetonitrile, featuring a fluoro-substituted phenyl ring with an isobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-4-(2-methylpropyl)benzaldehyde.
Formation of Acetonitrile Derivative: The benzaldehyde is subjected to a nucleophilic substitution reaction with acetonitrile in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: H2 gas with Pd/C catalyst at room temperature.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under mild conditions.
Major Products Formed
Oxidation: Formation of 2-[2-fluoro-4-(2-methylpropyl)phenyl]acetic acid.
Reduction: Formation of 2-[2-fluoro-4-(2-methylpropyl)phenyl]ethylamine.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways, leading to modulation of biological activities.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism, depending on its specific application
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-methylphenol: A related compound with a similar fluoro-substituted phenyl ring but lacking the acetonitrile group.
4-fluoro-2-methylphenol: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile is unique due to its specific substitution pattern and the presence of both fluoro and isobutyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in organic synthesis and pharmaceutical research .
Properties
CAS No. |
2648957-50-8 |
---|---|
Molecular Formula |
C12H14FN |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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